molecular formula C14H19F3N4O3 B2961420 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1207032-94-7

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B2961420
CAS No.: 1207032-94-7
M. Wt: 348.326
InChI Key: HZNLSOGJCABMRA-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core linked to a 3-methoxy-1-methylpyrazole-4-carbonyl group and an N-(2,2,2-trifluoroethyl) substituent. Its molecular formula is C₁₉H₂₁F₃N₄O₃, with a molecular weight of 410.4 g/mol . The trifluoroethyl group enhances lipophilicity and metabolic stability, while the pyrazole moiety may contribute to binding interactions in biological systems.

Properties

IUPAC Name

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O3/c1-20-7-10(12(19-20)24-2)13(23)21-5-3-9(4-6-21)11(22)18-8-14(15,16)17/h7,9H,3-6,8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNLSOGJCABMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Methoxylation and Methylation: The pyrazole ring is then methoxylated and methylated using appropriate reagents such as methanol and methyl iodide.

    Coupling with Piperidine: The pyrazole derivative is coupled with piperidine-4-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of Trifluoroethyl Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: 1-(3-hydroxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide.

    Reduction: 1-(3-methoxy-1-methyl-1H-pyrazole-4-methanol)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the central nervous system, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to neurotransmission, potentially affecting conditions like anxiety or depression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on pyrazole-carboxamide scaffolds , piperidine/piperazine linkages , and fluorinated substituents . Key distinctions include variations in amide substituents, heterocyclic cores, and functional group positioning, which influence physicochemical properties and synthetic routes.

Structural Analogues and Their Features

Table 1: Structural and Molecular Comparison

Compound Name Pyrazole Substituents Amide Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-methoxy-1-methyl N-(2,2,2-trifluoroethyl) C₁₉H₂₁F₃N₄O₃ 410.4 Trifluoroethyl enhances lipophilicity; pyrazole may aid receptor binding
1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide 3-methoxy-1-methyl N-(2-(trifluoromethyl)phenyl) C₁₉H₂₁F₃N₄O₃ 410.4 Aromatic trifluoromethyl group may improve target affinity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 5-(4-Cl), 1-(2,4-diCl), 4-methyl N-(3-pyridylmethyl) C₂₂H₁₇Cl₃N₄O 467.8 Dichlorophenyl and pyridyl groups suggest CNS-targeting potential
1-(3-Chlorophenyl)-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide 1-(3-Cl), 5-(CF₃) N-methyl C₁₂H₁₀ClF₃N₃O 305.7 Compact structure with dual halogenation; potential for fragment-based design
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 3-(4-Fluorophenyl) Ethyl ester C₁₂H₁₁FN₂O₂ 234.2 Ester group increases solubility but reduces metabolic stability
Physicochemical and Pharmacological Insights
  • Metabolic Stability : Fluorinated groups (e.g., CF₃, trifluoroethyl) reduce oxidative metabolism, as seen in nipecotic acid prodrugs .
  • Binding Interactions: Pyrazole-4-carboxamides often target enzymes (e.g., kinases) or receptors (e.g., cannabinoid receptors) via hydrogen bonding and π-π stacking, as observed in anandamide analogs .

Biological Activity

The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C14_{14}H19_{19}F3_3N4_4O3_3
  • Molecular Weight : 348.32 g/mol
  • CAS Number : 1207032-94-7

Biological Activities

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including the compound . Below are some key areas of biological activity:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains and fungi. The structure of this compound suggests potential for similar activity due to its functional groups that may interact with microbial targets .

2. Anti-inflammatory Activity

Pyrazole compounds have been noted for their anti-inflammatory effects. For example, studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models. This suggests that the compound may also possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation .

3. Enzymatic Inhibition

Enzyme inhibition is another critical area where pyrazole derivatives have shown promise. Some related compounds have been tested as inhibitors of monoamine oxidase (MAO), which is significant in the treatment of neurological disorders. The presence of specific functional groups in our compound may facilitate similar inhibitory actions on relevant enzymes .

The mechanisms through which pyrazole derivatives exert their biological effects often involve:

  • Hydrogen Bonding : The carbonyl oxygen atom in the structure can form hydrogen bonds with target proteins or enzymes, enhancing binding affinity and specificity.
  • Cell Membrane Interaction : Studies suggest that some pyrazole compounds disrupt bacterial cell membranes, leading to cell lysis and death .

Case Studies

Several studies have investigated related pyrazole compounds with promising results:

StudyCompound TestedActivityFindings
3-(difluoromethyl)-1-methyl-1H-pyrazoleAntifungalExhibited high antifungal activity against multiple pathogens
1-thiocarbamoyl 3-substituted phenyl-pyrazolesMAO InhibitionShowed significant inhibition against MAO-A and MAO-B
3-amino-1H-pyrazolesAnti-inflammatoryReduced carrageenan-induced edema significantly

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical parameters influence yield?

Synthesis typically involves coupling the pyrazole carbonyl chloride with the piperidine carboxamide derivative under basic conditions. Key parameters include:

  • Solvent choice : DMF or dichloromethane (polar aprotic solvents enhance reactivity) .
  • Temperature : Room temperature to 50°C, depending on intermediate stability .
  • Stoichiometry : A 1.1:1 molar ratio of alkylating agent to precursor minimizes side reactions .
    Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) yields 70–88% purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be identified?

  • ¹H/¹³C NMR : Methoxy protons (δ ~3.8 ppm), trifluoroethyl split quartets (δ ~3.5–4.0 ppm), and piperidine carboxamide carbonyl signals (δ ~165–170 ppm) .
  • IR : Stretches at ~1650–1700 cm⁻¹ (carbonyl groups) and ~2130 cm⁻¹ (trifluoromethyl C-F bonds) .
  • HRMS : Molecular ion ([M+H]⁺) must match theoretical mass within ±0.001 Da .

Q. How is the purity of this compound assessed, and what thresholds are acceptable for pharmacological studies?

  • HPLC : ≥95% purity for preliminary assays; ≥98% for in vivo studies .
  • Elemental analysis : Experimental C/H/N values should align with theoretical values (±0.4%) .

Q. What are the recommended storage conditions to maintain the compound’s integrity?

Store at -20°C in airtight, light-resistant vials under inert gas (N₂/Ar). Use desiccants (e.g., silica gel) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Verify compound stability : Use HPLC to check for degradation products under assay conditions (e.g., pH, temperature) .
  • Metabolite screening : Test metabolites via LC-MS to rule out off-target effects .
  • Assay standardization : Control solvent concentrations (e.g., DMSO ≤0.1%) to avoid cytotoxicity artifacts .

Q. What strategies optimize the compound’s solubility and stability in vitro without altering bioactivity?

  • Co-solvents : Use cyclodextrins or DMSO (<0.1% final concentration) .
  • pH adjustment : Buffer solutions (pH 7.4) mimic physiological conditions .
  • Dynamic light scattering (DLS) : Monitor aggregation states that may reduce bioavailability .

Q. What computational methods predict binding affinity to target proteins, and how are these validated experimentally?

  • Molecular docking : Tools like AutoDock Vina model interactions with active sites (e.g., hydrogen bonding with trifluoroethyl groups) .
  • MD simulations : Assess binding mode stability over 100-ns trajectories .
  • Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (Kd) .

Q. How do structural modifications at the pyrazole 3-methoxy or trifluoroethyl groups impact target selectivity and off-target effects?

  • SAR studies : Replace the methoxy group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance metabolic stability .
  • Kinase profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • Crystallography : Co-crystal structures with target proteins reveal steric/electronic effects of modifications .

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